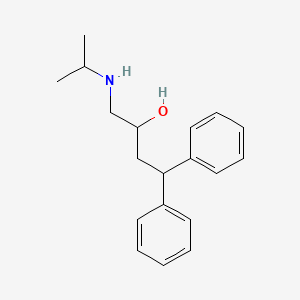
Drobuline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drobuline is a potent cardiac depressant (anti-arrhythmic) agent, which has been found to be effective against ventricular arrhythmias in dogs. This compound is a racemic mixture having a single center of optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Drobuline hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is typically purified through recrystallization or other purification methods to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Drobuline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to achieve specific research or therapeutic goals .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, which may have different pharmacological properties .
Scientific Research Applications
Drobuline hydrochloride has a wide range of applications in scientific research. It is used in studies related to cardiac arrhythmias, where it serves as a model compound for investigating the mechanisms of anti-arrhythmic agents. Additionally, this compound is used in pharmacological research to study its effects on cardiac function and to develop new therapeutic agents for treating arrhythmias .
Mechanism of Action
The mechanism of action of Drobuline involves its interaction with specific molecular targets in the heart. It exerts its effects by modulating ion channels and receptors involved in cardiac conduction and contractility. This modulation helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Similar Compounds: Drobuline is similar to other anti-arrhythmic agents, such as lidocaine and amiodarone. These compounds share similar mechanisms of action and are used to treat various types of cardiac arrhythmias .
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and specific pharmacological profile. Its racemic mixture and single center of optical activity contribute to its distinct properties and effectiveness in treating ventricular arrhythmias .
Properties
CAS No. |
58473-73-7 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3 |
InChI Key |
DAIZVBCVNQSHLI-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Synonyms |
1-(isopropylamino)-4,4-diphenyl-2-butanol drobuline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)

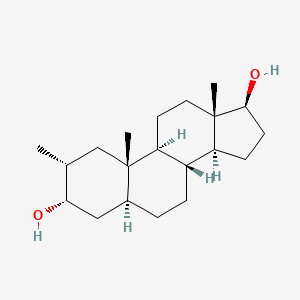
![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)

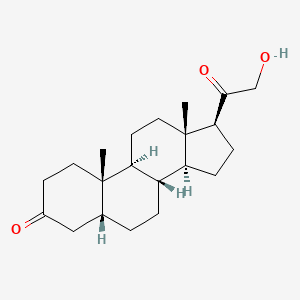
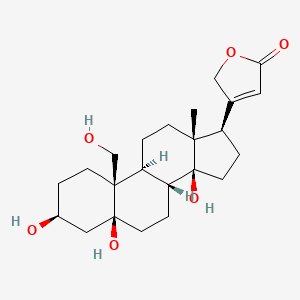
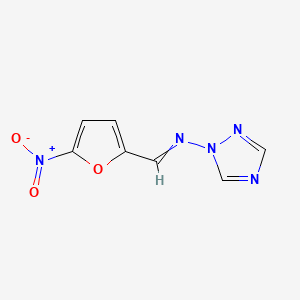
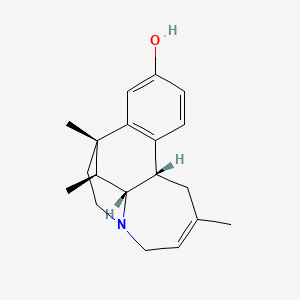
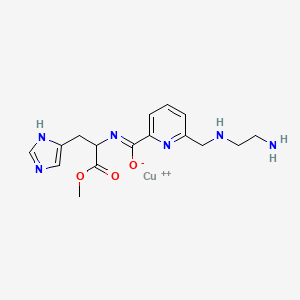
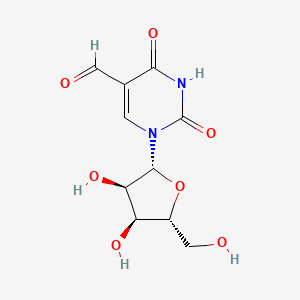
![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)
![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)
